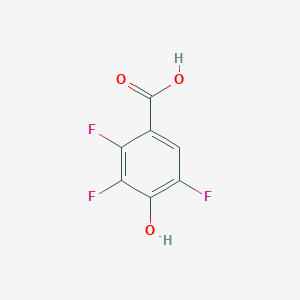

2,3,5-三氟-4-羟基苯甲酸

描述

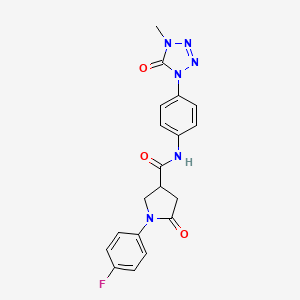

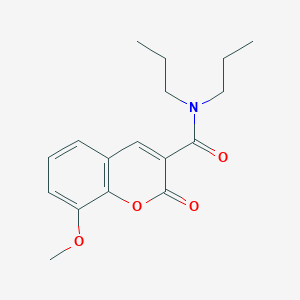

“2,3,5-Trifluoro-4-hydroxybenzoic acid” is likely a derivative of benzoic acid, which is a simple aromatic carboxylic acid . The “2,3,5-Trifluoro” indicates the presence of three fluorine atoms on the second, third, and fifth carbon atoms of the benzene ring. The “4-hydroxy” indicates the presence of a hydroxyl group on the fourth carbon atom .

Molecular Structure Analysis

The molecular structure of “2,3,5-Trifluoro-4-hydroxybenzoic acid” would consist of a six-membered benzene ring with a carboxyl group, three fluorine atoms, and a hydroxyl group attached at specific positions .Chemical Reactions Analysis

As an aromatic carboxylic acid, “2,3,5-Trifluoro-4-hydroxybenzoic acid” could potentially undergo a variety of chemical reactions. These might include esterification, amidation, and reactions involving the aromatic ring .Physical and Chemical Properties Analysis

The physical and chemical properties of “2,3,5-Trifluoro-4-hydroxybenzoic acid” would be influenced by its molecular structure. The presence of fluorine atoms could increase its stability and influence its reactivity .科学研究应用

多用途平台中间体

2,3,5-三氟-4-羟基苯甲酸是 4-羟基苯甲酸 (4-HBA) 的衍生物,在各种生物技术应用中具有潜力。它作为生产食品、化妆品、制药、杀菌剂等中使用的增值生物制品的很有前途的中间体。生物合成技术、合成生物学和代谢工程的进步提高了其在生产白藜芦醇、粘康酸、天麻素、厦门霉素和香草醇等产品中的生产和应用(Wang et al., 2018)。

连续流合成

该化合物在制药工业和材料科学中具有重要意义。已经报道了通过格氏交换和羧化反应进行其合成的连续微流过程。该方法强调高产率和高纯度,证明了其在工业应用中的实用性(Deng et al., 2015)。

不锈钢缓蚀剂

结构上类似于 2,3,5-三氟-4-羟基苯甲酸的 3-羟基苯甲酸已被研究作为环保水溶液中不锈钢的缓蚀剂。其有效性和作用机理对于工业应用,特别是金属处理和保护具有重要意义(Narváez et al., 2005)。

抗惊厥活性

包括 2,3,5-三氟-4-羟基苯甲酸在内的羟基苯甲酸衍生物已被评估其抗惊厥活性。它们独特的化学和物理特性有助于其在治疗癫痫和其他神经系统疾病中的潜在治疗用途(D'angelo et al., 2008)。

制药应用中的实用合成

已经开发出一种类似化合物 3-氯-2,4-二氟-5-羟基苯甲酸的实用合成方法。这种合成对于生产抗菌药物至关重要,展示了此类化合物在制药工业中的相关性(Zhang et al., 2020)。

假多晶型表征

羟基苯甲酸衍生物(包括假多晶型)的研究和表征对于在医药和聚合物合成中的应用至关重要。了解这些化合物的自组装和结构特性对于它们在各个领域的有效利用至关重要(Jayaraman et al., 2004)。

质谱分析

2,3,5-三氟-4-羟基苯甲酸及其衍生物在质谱分析中起着重要作用。了解它们与基质的相互作用及其检测限对于分析化学应用至关重要(Papac et al., 1996)。

作用机制

Target of Action

The primary targets of 2,3,5-Trifluoro-4-hydroxybenzoic acid are protein farnesyltransferase (FTase) and geranylgeranyltransferase (GGTase) . These enzymes are involved in the post-translational modification of proteins, which is crucial for the proper functioning of these proteins.

Mode of Action

2,3,5-Trifluoro-4-hydroxybenzoic acid acts as an inhibitor for FTase and GGTase . It binds to these enzymes and prevents them from performing their normal function of modifying proteins. This disruption can lead to changes in the activity of these proteins, potentially altering cellular processes.

Biochemical Pathways

The inhibition of FTase and GGTase by 2,3,5-Trifluoro-4-hydroxybenzoic acid affects the protein prenylation pathway . Protein prenylation involves the addition of hydrophobic molecules to a protein, which allows the protein to attach to cell membranes. This attachment is necessary for the protein to function correctly. By inhibiting FTase and GGTase, 2,3,5-Trifluoro-4-hydroxybenzoic acid disrupts this pathway, potentially leading to altered protein function and cellular activity.

Pharmacokinetics

Due to its relative acidity (with an observed pka of 53), it may have certain implications on its bioavailability .

Result of Action

The inhibition of FTase and GGTase by 2,3,5-Trifluoro-4-hydroxybenzoic acid can lead to changes in the function of proteins that are normally modified by these enzymes . This can result in alterations in various cellular processes, potentially leading to changes in cell behavior.

Action Environment

The action of 2,3,5-Trifluoro-4-hydroxybenzoic acid can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s ionization state, potentially influencing its interaction with its targets . Additionally, the presence of other molecules can also affect the compound’s action, such as competitive inhibitors that may reduce its efficacy.

安全和危害

未来方向

属性

IUPAC Name |

2,3,5-trifluoro-4-hydroxybenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3F3O3/c8-3-1-2(7(12)13)4(9)5(10)6(3)11/h1,11H,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKTSVSIMQRELDT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=C1F)O)F)F)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3F3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-allyl-N-(2-methoxyethyl)-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2769934.png)

![1-[4-[3-[(5-Methylpyrimidin-2-yl)oxymethyl]piperidine-1-carbonyl]piperidin-1-yl]ethanone](/img/structure/B2769936.png)

![2-Oxa-8-azaspiro[4.5]decane hemioxalate](/img/structure/B2769937.png)

![N-(6-acetyl-3-carbamoyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-5-methylisoxazole-3-carboxamide](/img/structure/B2769938.png)

![4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-({[(4-nitrobenzyl)oxy]amino}methylene)tetrahydro-1(2H)-pyrazinecarboxamide](/img/structure/B2769942.png)

![N-(3,4-dichlorophenyl)-2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanylacetamide](/img/structure/B2769951.png)

![(S)-tert-Butyl 3-[(3-fluorobenzene)carbonylamino]piperidine-1-carboxylate](/img/structure/B2769952.png)